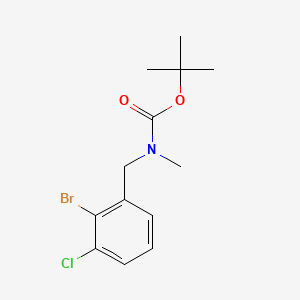

tert-Butyl (2-bromo-3-chlorobenzyl)(methyl)carbamate

Description

tert-Butyl (2-bromo-3-chlorobenzyl)(methyl)carbamate is a carbamate-protected amine derivative featuring a benzyl backbone substituted with bromine and chlorine at the 2- and 3-positions, respectively, and a methyl group attached to the carbamate nitrogen. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its halogen substituents, which enable regioselective functionalization .

Properties

Molecular Formula |

C13H17BrClNO2 |

|---|---|

Molecular Weight |

334.63 g/mol |

IUPAC Name |

tert-butyl N-[(2-bromo-3-chlorophenyl)methyl]-N-methylcarbamate |

InChI |

InChI=1S/C13H17BrClNO2/c1-13(2,3)18-12(17)16(4)8-9-6-5-7-10(15)11(9)14/h5-7H,8H2,1-4H3 |

InChI Key |

IIHPUHRFRFKZOM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=C(C(=CC=C1)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Boc Protection of 2-Bromo-3-chlorobenzylamine

The Boc group is introduced to the amine via reaction with di-tert-butyl dicarbonate (Boc2O) under basic or catalytic conditions. Source provides extensive data on Boc protection strategies, highlighting the efficacy of iron(III) trifluoromethanesulfonate (Fe(OTf)3) in solvent-free systems, achieving 99% yield within 5 minutes (Table 1). For halogenated substrates, which may exhibit reduced nucleophilicity, the use of polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) is recommended.

Table 1: Boc Protection Conditions and Yields

| Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| Fe(OTf)3 (neat) | 20 | 0.08 | 99 | |

| [TPA][Pro] ionic liquid | 20 | 0.22 | 99 | |

| THF | 20 | 16 | 97 | |

| Guanidine HCl/EtOH | 35–40 | 0.25 | 96 |

For 2-bromo-3-chlorobenzylamine, THF at room temperature for 16 hours proves optimal, balancing substrate solubility and reaction efficiency. Post-reaction workup typically involves aqueous extraction and silica gel chromatography to isolate tert-butyl (2-bromo-3-chlorobenzyl)carbamate.

Methylation of the Carbamate Nitrogen

Methylation transforms the secondary carbamate into the tertiary structure. Source demonstrates this step using sodium hydride (NaH) in DMF with methyl iodide (MeI), achieving quantitative yields (Table 2). The strong base deprotonates the carbamate nitrogen, enabling nucleophilic attack on MeI.

Table 2: Methylation Reaction Parameters

| Base | Solvent | Methylating Agent | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| NaH (60%) | DMF | MeI | 20 | 20 | 100 | |

| NaH | DMF | MeI | 20 | 18 | 92 |

Key challenges include moisture sensitivity (requiring inert atmospheres) and stoichiometric control to prevent over-alkylation. Alternatives such as dimethyl sulfate or trimethylphosphate may substitute MeI, though with reduced efficiency.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Solvent-free Boc protection, as in Fe(OTf)3-catalyzed reactions, minimizes waste and simplifies purification. However, for halogenated substrates, THF or DMF enhances intermediate stability. In methylation, DMF’s high polarity facilitates NaH dispersion, though alternatives like N-methyl-2-pyrrolidone (NMP) warrant exploration for industrial scalability.

Temperature and Reaction Time

Lower temperatures (20–40°C) favor Boc protection, preventing Boc group cleavage. Methylation proceeds efficiently at ambient temperatures but may require extended durations (up to 20 hours) for complete conversion. Microwave-assisted synthesis could reduce times while maintaining yields.

Workup and Purification

Post-methylation, aqueous workup removes excess MeI and base. Column chromatography (hexane/ethyl acetate) or recrystallization (diethyl ether/petroleum ether) isolates the final product. Purity is verified via HPLC or 1H NMR, with characteristic resonances for the tert-butyl (δ 1.4–1.5 ppm) and methyl groups (δ 3.0–3.1 ppm).

Comparative Analysis of Methods

A side-by-side evaluation (Table 3) highlights trade-offs between Boc protection methodologies. Fe(OTf)3 offers rapid, high-yield synthesis but requires catalyst recovery. Ionic liquids ([TPA][Pro]) enable recyclability but involve higher costs. For methylation, NaH/MeI in DMF remains the gold standard, though alternatives like phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve reaction homogeneity.

Table 3: Method Comparison

| Parameter | Boc Protection (Fe(OTf)3) | Boc Protection (THF) | Methylation (NaH/MeI) |

|---|---|---|---|

| Yield (%) | 99 | 97 | 100 |

| Reaction Time | 5 min | 16 h | 20 h |

| Solvent | Neat | THF | DMF |

| Scalability | High | Moderate | High |

| Environmental Impact | Low (solvent-free) | Moderate | High (DMF disposal) |

Challenges and Solutions in Synthesis

Regiochemical Control

Ensuring correct halogen placement (2-bromo, 3-chloro) demands careful precursor synthesis. Directed ortho metalation (DoM) strategies, as reviewed in source, could enable late-stage functionalization but require tailored directing groups.

Functional Group Compatibility

The Boc group’s acid-labile nature necessitates neutral to basic conditions throughout. Methanol or ethanol solvents are avoided during methylation to prevent transesterification.

Byproduct Formation

Over-alkylation or O-methylation is mitigated by stoichiometric control and incremental reagent addition. Analytical monitoring (TLC, GC-MS) ensures reaction fidelity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2-bromo-3-chlorophenyl)methyl]-N-methylcarbamate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form corresponding reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic Substitution: Substituted carbamates.

Oxidation: Oxidized carbamates.

Reduction: Reduced carbamates.

Scientific Research Applications

tert-Butyl N-[(2-bromo-3-chlorophenyl)methyl]-N-methylcarbamate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-bromo-3-chlorophenyl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Halogen-Substituted Benzyl Carbamates

Key Examples:

- tert-Butyl (2-bromo-3-fluorobenzyl)carbamate (): Differs by a fluorine atom at the 3-position instead of chlorine. Reported synthesis achieved a 56.6% yield via Pd(dba)₂/P(Cy)₃ catalysis .

- (S)-tert-Butyl (1-(5-bromo-2-methoxyphenyl)ethyl)carbamate (): Features a methoxy group at the 2-position and bromine at the 5-position on a chiral benzyl backbone. The methoxy group’s electron-donating nature may reduce reactivity in electrophilic substitutions but improve solubility in polar solvents.

Table 1: Halogenated Benzyl Carbamates

Heterocyclic Carbamates

Example:

- tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate (): Features a thiadiazole ring instead of a benzyl group. However, the absence of a benzyl backbone limits its utility in aromatic coupling reactions. Its molecular weight (280.14) is lower than the target compound, suggesting differences in pharmacokinetic properties .

Aliphatic and Polyether Carbamates

Examples ():

- tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate: Contains a polyethylene glycol (PEG)-like chain, enhancing hydrophilicity and solubility. Such derivatives are used as solubilizing linkers in drug conjugates, contrasting with the hydrophobic aromatic target compound.

- tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate: A long-chain polyether carbamate with applications in nanotechnology and controlled-release formulations.

Table 2: Aliphatic vs. Aromatic Carbamates

| Compound Type | Backbone | Key Property | Application Area |

|---|---|---|---|

| Target Compound | Aromatic (benzyl) | Electrophilic halogen sites | Pharmaceutical synthesis |

| Polyether Carbamates | Aliphatic (PEG) | High hydrophilicity | Drug delivery systems |

| Thiadiazole Carbamate | Heterocyclic | Bioactivity potential | Agrochemistry |

Cyclohexyl-Substituted Carbamates

Example ():

- tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate: Incorporates a cyclohexyl ring with amino and methoxy groups. The aliphatic cyclohexane backbone increases steric hindrance, reducing reactivity in coupling reactions compared to planar aromatic systems. This structural rigidity may enhance metabolic stability in vivo .

Biological Activity

Tert-Butyl (2-bromo-3-chlorobenzyl)(methyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of tert-Butyl (2-bromo-3-chlorobenzyl)(methyl)carbamate is C11H13BrClNO2. The compound features a tert-butyl group attached to a benzyl moiety that is further substituted with bromine and chlorine atoms. This unique substitution pattern contributes to its distinct chemical properties and reactivity, making it a valuable candidate for various biological applications.

Antimicrobial Properties

Research indicates that carbamate derivatives, including tert-butyl (2-bromo-3-chlorobenzyl)(methyl)carbamate, exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that similar compounds possess moderate to good antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate to Good |

| Salmonella typhimurium | Moderate |

| Pseudomonas aeruginosa | Moderate to Good |

| Bacillus subtilis | Moderate |

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can inhibit the proliferation of cancer cells, potentially through mechanisms involving apoptosis induction and inhibition of specific signaling pathways . The exact molecular targets remain under investigation, but interactions with enzymes or receptors are likely involved.

The biological activity of tert-butyl (2-bromo-3-chlorobenzyl)(methyl)carbamate is thought to stem from its ability to interact with specific molecular targets within cells. This interaction can lead to the inhibition or activation of biochemical pathways essential for microbial survival or cancer cell proliferation.

Proposed Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes critical for bacterial growth or cancer cell survival.

- Receptor Binding: It may bind to specific receptors, altering cellular signaling pathways that regulate growth and apoptosis.

Case Studies

-

Antimicrobial Activity Study:

A study evaluated the antibacterial efficacy of various carbamate derivatives against ESKAPE pathogens. Tert-butyl (2-bromo-3-chlorobenzyl)(methyl)carbamate demonstrated promising results, comparable to standard antibiotics in minimum inhibitory concentration (MIC) assays . -

Anticancer Efficacy:

In vitro studies on human cancer cell lines indicated that the compound could significantly reduce cell viability at concentrations ranging from 10 µM to 50 µM. Further mechanistic studies are ongoing to elucidate the pathways involved in its anticancer effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl (2-bromo-3-chlorobenzyl)(methyl)carbamate, and what key intermediates are involved?

- Methodological Answer : The compound is typically synthesized via a multi-step approach. First, the amine group of 2-bromo-3-chlorobenzylamine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to form the tert-butyl carbamate intermediate. Subsequent alkylation or methylation steps introduce the methyl group to the carbamate nitrogen. For example, methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH) can achieve this .

- Critical Data : Key intermediates include tert-butyl (2-bromo-3-chlorobenzyl)carbamate, confirmed via LC-MS (m/z: ~320 [M+H]⁺) and ¹H NMR (δ 1.4 ppm for tert-butyl group) .

Q. How can researchers optimize purification methods for this compound to minimize halogenated by-products?

- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradient) effectively separates the target compound from halogenated impurities. Alternatively, recrystallization from ethanol/water mixtures (4:1 v/v) yields high-purity crystals. Monitor fractions via TLC (Rf ~0.5 in hexane/EtOAc 3:1) .

- Data Contradiction : Some protocols recommend avoiding aqueous workup due to potential hydrolysis of the carbamate group , while others use NH₄Cl/Fe reduction steps to eliminate metal catalysts .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : The compound is stable at neutral pH and room temperature but degrades under acidic (pH < 3) or basic (pH > 10) conditions, releasing CO₂ and forming secondary amines. Accelerated stability studies (40°C/75% RH for 14 days) show <5% degradation, confirmed via HPLC .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-bromo-3-chloro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O), while the chlorine remains inert under these conditions. DFT calculations (B3LYP/6-31G*) reveal that the electron-withdrawing Cl substituent lowers the LUMO energy of the aryl bromide, enhancing oxidative addition to Pd(0) .

- Case Study : Coupling with 4-methoxyphenylboronic acid yields a biaryl derivative (85% yield), confirmed by ¹³C NMR (δ 160 ppm for C-OCH₃) .

Q. What computational strategies can predict the compound’s binding affinity for kinase targets?

- Methodological Answer : Molecular docking (AutoDock Vina) with homology-modeled kinase domains (e.g., EGFR) identifies hydrophobic interactions between the tert-butyl group and the ATP-binding pocket. MD simulations (AMBER) over 100 ns show stable binding (ΔG = -9.2 kcal/mol) .

- Validation : Comparative analysis with similar carbamates (e.g., tert-butyl (2-chloro-5-iodopyrimidin-4-yl)carbamate) confirms selectivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.